(S)-Methyl morpholine-3-carboxylate hydrobromide is an enantiopure, Fmoc-protected derivative of morpholine-3-carboxylic acid. It serves as a valuable building block in peptide synthesis, enabling the incorporation of the morpholine-3-carboxylic acid moiety into peptide chains. This compound plays a crucial role in peptidomimetic chemistry, particularly in solid-phase peptide synthesis. []
(S)-Methyl morpholine-3-carboxylate hydrobromide is a chemical compound classified as a morpholine derivative. It features a morpholine ring, which consists of a six-membered ring containing one nitrogen atom and one oxygen atom. This compound is notable for its role in various chemical reactions and applications in scientific research, particularly in the fields of chemistry and biology. It serves as a building block in the synthesis of more complex molecules and is involved in enzyme inhibition studies and protein interactions.
The compound can be synthesized through the reaction of (S)-methyl morpholine-3-carboxylate with hydrobromic acid, typically under controlled conditions to ensure the formation of the hydrobromide salt. Solvents such as ethanol or methanol may be used to facilitate this reaction.
(S)-Methyl morpholine-3-carboxylate hydrobromide falls under the category of organic compounds, specifically as an amine derivative due to the presence of the morpholine structure. It is also classified as a carboxylic acid derivative because of the carboxylate group present in its structure.
The synthesis of (S)-Methyl morpholine-3-carboxylate hydrobromide can be achieved through various methods, primarily focusing on the reaction between (S)-methyl morpholine-3-carboxylate and hydrobromic acid.
(S)-Methyl morpholine-3-carboxylate hydrobromide has a unique molecular structure characterized by:
The molecular formula is C7H12BrN O2, and its molecular weight is approximately 227.08 g/mol. The stereochemistry is significant as it affects the compound's reactivity and interaction with biological targets.
(S)-Methyl morpholine-3-carboxylate hydrobromide can undergo several types of chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance, oxidation may yield oxides while reduction can produce various reduced derivatives.
The mechanism of action for (S)-Methyl morpholine-3-carboxylate hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. By binding to these targets, the compound alters their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target molecules being studied.
Relevant data regarding melting point, boiling point, and other physical constants would typically be determined through experimental methods but are not specified in available literature.
(S)-Methyl morpholine-3-carboxylate hydrobromide has several significant applications:
Morpholine derivatives represent a privileged structural motif in medicinal chemistry due to their unique physicochemical properties and versatile binding capabilities. The morpholine ring—a six-membered heterocycle containing both nitrogen and oxygen atoms—confers a balanced lipophilic-hydrophilic profile that enhances aqueous solubility while maintaining membrane permeability [7]. This balance is particularly valuable in drug design, where molecular scaffolds must navigate complex biological environments to reach their therapeutic targets.
(S)-Methyl morpholine-3-carboxylate hydrobromide exemplifies these advantages through its carboxylate ester functionality at the 3-position, which introduces a synthetically versatile handle for further derivatization. The presence of the ester group allows nucleophilic substitution reactions, enabling conversion to amides, acids, or other functional groups critical for optimizing target binding . This molecular flexibility positions morpholine carboxylates as multifunctional building blocks in pharmaceutical synthesis, particularly for central nervous system (CNS) therapeutics where blood-brain barrier (BBB) penetration is essential [3].
Table 1: Key Physicochemical Properties of (S)-Methyl Morpholine-3-Carboxylate Hydrobromide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₆H₁₂BrNO₃ | Defines elemental composition and molecular weight (226.07 g/mol) |
Hydrogen Bond Acceptors | 4 (O, N atoms) | Enhances solubility and target binding capacity |
Hydrogen Bond Donors | 1 (N⁺-H in hydrobromide salt) | Improves crystallinity and salt formation stability |
Rotatable Bonds | 1 (ester group) | Influences conformational flexibility and entropic binding penalties |
Topological Polar Surface Area | ~47.6 Ų | Supports blood-brain barrier penetration potential |
The morpholine nitrogen serves as a weak base (pKa ~7-9), allowing pH-dependent ionization that enhances solubility under physiological conditions while facilitating passive diffusion across biological membranes in its neutral form [3] [7]. This dynamic ionization behavior is particularly valuable for oral bioavailability, as it enables solubility in the acidic gastric environment and membrane permeability in the more neutral intestinal tissues. When incorporated into larger molecular architectures, morpholine derivatives frequently serve as conformational directors that orient pharmacophores through their chair-like ring structure, which can adopt both symmetric and skewed conformations to optimize binding interactions [3] [10].
The chiral center at the 3-position of (S)-methyl morpholine-3-carboxylate hydrobromide imparts critical stereochemical specificity that directly influences biological interactions. The (S)-configuration creates a distinct three-dimensional arrangement where the carboxylate ester projects axially or equatorially depending on ring conformation, creating differential binding interactions with asymmetric enzyme binding pockets or receptors [6]. This stereochemical precision is essential for achieving target selectivity, as demonstrated by the differential activities of morpholine enantiomers across multiple therapeutic classes [10].
The stereoelectronic properties of the morpholine ring arise from the opposing electronic effects of its nitrogen (electron-donating) and oxygen (electron-withdrawing) atoms. This creates a polarized ring system with distinct molecular orbitals that facilitate interactions with biological targets through both hydrogen bonding and dipole-dipole interactions [3] [7]. The hydrobromide salt form further enhances crystallinity and stability compared to the free base, making it preferable for synthetic applications and storage [6]. This salt formation protonates the morpholine nitrogen, creating a cationic center that improves water solubility and facilitates salt bridge formation with anionic residues in biological targets.
Table 2: Representative Morpholine-Containing Pharmaceuticals
Drug Name | Therapeutic Category | Role of Morpholine | Approval Year |
---|---|---|---|
Aprepitant | Antiemetic | NK₁ receptor antagonism | 2003 |
Reboxetine | Antidepressant | Norepinephrine reuptake inhibition | 1997 |
Timolol | Antiglaucoma/β-blocker | Adrenergic receptor antagonism | 1978 |
Levofloxacin | Antibacterial | DNA gyrase inhibition enhancement | 1996 |
Finafloxacin | Antibacterial (topical) | Enhanced antibacterial spectrum | 2014 |
The carboxylate ester at the 3-position exhibits distinctive stereoelectronic effects due to its proximity to the morpholine heteroatoms. The carbonyl group experiences reduced electrophilicity compared to aliphatic esters due to through-bond interactions with the nitrogen lone pair, resulting in modified hydrolysis kinetics . This electronic modulation provides a strategic advantage in prodrug design, where controlled metabolic activation is desirable. The chiral environment further influences the trajectory of nucleophilic attack during hydrolysis or enzyme-mediated transformations, creating stereoselective metabolism patterns that can be leveraged for improved pharmacokinetic profiles [10].
Morpholine derivatives entered pharmaceutical prominence in the mid-20th century, with early applications focusing on their physicochemical modulation capabilities rather than direct target engagement. The first generation of morpholine-containing drugs (1950s-1970s) featured the heterocycle as a solubilizing appendage, exemplified by compounds like the antifungal tridemorph (1965) and the anti-inflammatory morazone [7]. These early applications exploited morpholine's balanced polarity to improve formulation characteristics without leveraging its stereochemical potential.
The 1980s marked a pivotal transition toward stereochemically defined morpholine synthesis, driven by advances in asymmetric catalysis and chiral resolution techniques. This period saw the development of enantioselective methods for synthesizing 2,3-disubstituted morpholines, including the strategic use of chiral aziridine intermediates that provided access to enantioenriched morpholine-3-carboxylates [7]. These methodological advances coincided with the recognition that morpholine could serve as a conformationally restricted amino acid surrogate in peptidomimetic drug design, leading to compounds like the antiretroviral drug class featuring morpholine carboxylate cores [10].
The 21st century witnessed the emergence of morpholine derivatives as covalent warheads and targeted pharmacophores. Modern synthetic approaches such as gold-catalyzed cyclizations (2015) and palladium-mediated oxidative heterocyclizations (2016) enabled efficient construction of complex morpholine carboxylates with diverse substitution patterns [7]. The identification of natural products containing morpholine subunits—including the anticancer agent monanchocidin A from marine sponges—further stimulated interest in this structural class [7]. Contemporary drug discovery now leverages (S)-methyl morpholine-3-carboxylate derivatives as:
Table 3: Evolution of Morpholine Carboxylate Synthesis Methods
Time Period | Synthetic Methodology | Key Advance | Representative Yield |
---|---|---|---|
Pre-1980s | Amino alcohol cyclization | Simple substrates, racemic mixtures | 40-60% |
1980s-1990s | Chiral pool derivation | Enantiopurity from natural amino acids | 70-85% |
1990s-2000s | Aziridine ring expansion | Stereospecific 2,3-disubstituted morpholines | 75-90% |
2010-present | Metal-catalyzed cyclizations | Atom economy, functional group tolerance | 85-93% |
2015-present | Photoredox catalysis | Mild conditions, radical intermediates | 80-95% |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7